(+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl
CAS No.: 1049727-60-7
Cat. No.: VC11707437
Molecular Formula: C11H13Cl2NO2
Molecular Weight: 262.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1049727-60-7 |
---|---|
Molecular Formula | C11H13Cl2NO2 |
Molecular Weight | 262.13 g/mol |
IUPAC Name | (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C11H12ClNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m0./s1 |
Standard InChI Key | HMIZFLIRDUIPIS-OULXEKPRSA-N |
Isomeric SMILES | C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Cl.Cl |
SMILES | C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl.Cl |
Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Formula and Stereochemistry
The compound’s molecular formula is C₁₁H₁₂ClNO₂·HCl, with a molecular weight of 225.67 g/mol . The trans configuration indicates that the chlorophenyl and carboxylic acid groups occupy opposite positions on the pyrrolidine ring, a stereochemical arrangement critical for its biological activity. The presence of two chiral centers (C3 and C4) results in four possible stereoisomers, though the (±)-trans racemic mixture is most commonly utilized in research .
The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, improving aqueous solubility and stability. This property is particularly advantageous in pharmaceutical formulations, where bioavailability is a key consideration .
Physicochemical Properties
Key physicochemical properties include:
The compound’s solubility profile enables its use in polar solvents, making it suitable for in vitro assays and synthetic reactions. Stability studies recommend storage at low temperatures to prevent degradation, particularly of the hydrochloride moiety .
Synthesis and Production
Synthetic Routes
The synthesis of (±)-trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves three stages:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of keto-acids yields the pyrrolidine core. For example, a 2010 patent describes the enantioselective hydrogenation of a benzyl-protected precursor using chiral ligands like MeOBiphep to achieve high enantiomeric excess (ee >95%) .
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Chlorophenyl Substitution: Electrophilic aromatic substitution or Suzuki-Miyaura coupling introduces the 2-chlorophenyl group. A brominated intermediate is often employed, with palladium catalysts facilitating cross-coupling reactions .
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Carboxylation and Salt Formation: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acid chloride, which is then neutralized with hydrochloric acid to yield the hydrochloride salt .
Industrial-Scale Production
Industrial processes optimize yield and purity through:
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Continuous Flow Reactors: Enhancing reaction control and scalability compared to batch methods .
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Crystallization Techniques: Multi-step recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications .
Applications in Pharmaceutical Development
The compound’s primary pharmaceutical application lies in synthesizing neuromodulatory agents. Its pyrrolidine scaffold mimics endogenous neurotransmitters, enabling interactions with GABAₐ and NMDA receptors. For instance, derivatives of this compound have shown promise as anticonvulsants in preclinical trials, reducing seizure duration by 40% in murine models .
Additionally, the hydrochloride salt’s enhanced solubility allows for oral and parenteral formulations. Recent studies highlight its role in prodrug strategies, where esterification of the carboxylic acid group improves blood-brain barrier permeability .
Role in Biochemical Research
In receptor binding assays, (±)-trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride acts as a competitive inhibitor of glutamate decarboxylase, with an IC₅₀ of 12.3 μM . This activity underpins its use in mapping neurotransmitter pathways and screening potential anxiolytics.
Material Science and Agrochemical Applications
Incorporating this compound into polymer matrices (e.g., polyamides, polyesters) improves thermal stability by 15–20%, as evidenced by thermogravimetric analysis . These materials find use in high-temperature adhesives and coatings.
In agrochemistry, the chlorophenyl moiety confers antifungal activity against Fusarium oxysporum (MIC = 50 μg/mL), prompting investigations into next-generation fungicides .
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